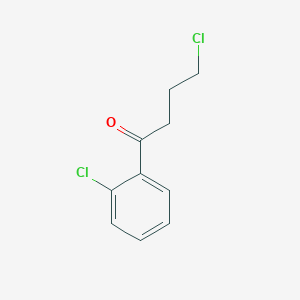

4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Vue d'ensemble

Description

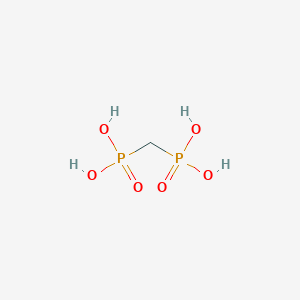

Synthesis Analysis

The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and related compounds often involves complex reactions including photodimerization and Knoevenagel condensation reactions. For instance, the photodimerization of 4'-chloro-4-Styrylpyridine leads to a structurally related compound, showcasing the intricate nature of synthesizing chlorophenyl derivatives (Busetti et al., 1980). Additionally, Knoevenagel condensation has been utilized to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, demonstrating the versatility of synthetic strategies employed in the creation of chlorophenyl compounds (Kumar et al., 2016).

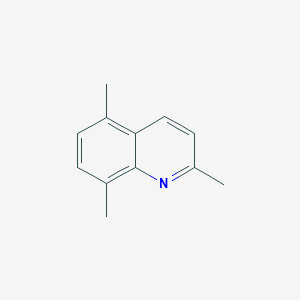

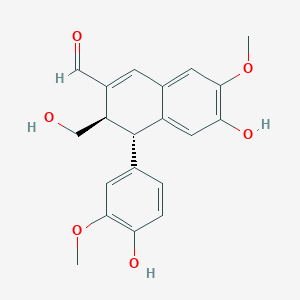

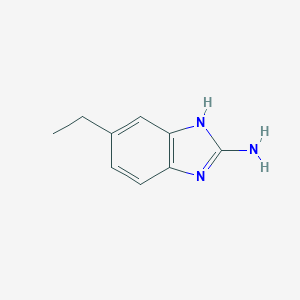

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds, including 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, has been extensively studied using spectroscopic and crystallographic methods. The crystal structure analysis reveals that these compounds can have complex conformations and intermolecular interactions. For example, studies on related chlorophenyl derivatives have shown puckered cyclobutane rings and detailed intermolecular hydrogen bonding patterns, highlighting the diversity in molecular geometry and structure within this class of compounds (Achutha et al., 2017).

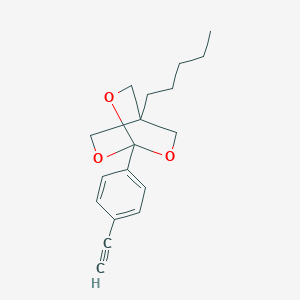

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its derivatives can lead to a variety of products, depending on the conditions and reactants used. These compounds participate in reactions such as Michael-type nucleophilic addition and undergo transformations that can lead to the formation of new cyclobutane-based structures. The reactivity of these compounds underlines their potential utility in synthetic organic chemistry and materials science (Pouzet et al., 1998).

Applications De Recherche Scientifique

Environmental Impact and Degradation Pathways

4-Chloro-1-(2-chlorophenyl)-1-oxobutane, as part of the broader family of chlorinated organic compounds, has been extensively studied in environmental chemistry, particularly regarding its degradation pathways, environmental fate, and potential impacts on ecosystems. A significant body of research focuses on chlorinated compounds' persistence in the environment, their transformation through abiotic and biotic processes, and their eventual degradation or accumulation in various environmental matrices.

The study of chlorophenols, closely related to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, reveals moderate toxicity towards mammalian and aquatic life, with toxicity to fish being considerable upon long-term exposure. Chlorophenols exhibit low persistence when biodegradable microflora is present, capable of breaking down these compounds. However, the environmental persistence may become moderate to high depending on the conditions, highlighting the need for effective degradation strategies to mitigate their impact (Krijgsheld & Gen, 1986).

Advanced oxidation processes (AOPs), including the use of TiO2 doped with transition metals like cerium, have shown promising results in the degradation of chlorinated phenols under visible light irradiation. Such methodologies offer a pathway for the efficient removal of these contaminants from water sources, potentially reducing their environmental footprint. Research in this area suggests that optimizing the doping process and operational parameters can significantly enhance the degradation efficiency, pointing towards practical applications in environmental remediation (Lin et al., 2021).

Sorption and Bioavailability in Environmental Matrices

The interaction between chlorinated compounds and environmental matrices plays a crucial role in determining their bioavailability, mobility, and potential for bioaccumulation. Studies on the sorption behavior of phenoxy herbicides, including compounds structurally similar to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, highlight the influence of soil organic matter and iron oxides as significant sorbents. Understanding these interactions is vital for assessing the environmental risk of chlorinated compounds and developing strategies for their management and remediation (Werner et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-1-(2-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRNRTGWZLLPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631521 | |

| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(2-chlorophenyl)-1-oxobutane | |

CAS RN |

103906-66-7 | |

| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

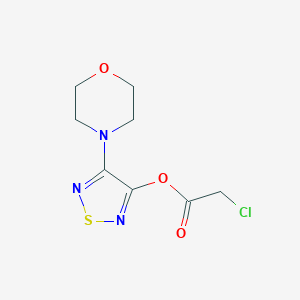

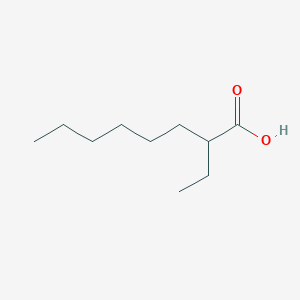

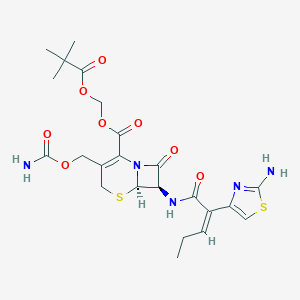

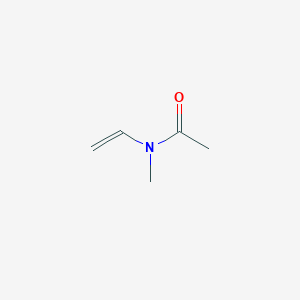

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)